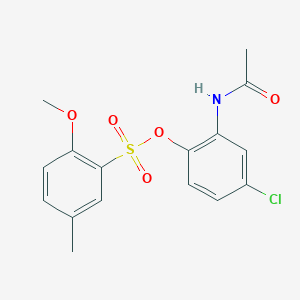
2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate, also known as ACMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACMS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and inflammation. 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate has also been shown to inhibit the activity of certain proteins that are involved in cell growth and division, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress. 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate has also been shown to have neuroprotective properties, which may help to protect neurons from damage caused by neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate for lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that are commonly used in scientific research. Additionally, 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate is relatively easy to synthesize, which makes it a cost-effective option for researchers. One of the main limitations of 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for research on 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate. One area of interest is the development of new synthesis methods that could improve the yield and purity of 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate. Another area of interest is the development of new applications for 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate, such as in the treatment of other diseases or in the development of new materials. Additionally, further research is needed to fully understand the mechanism of action of 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate and to identify any potential side effects or limitations.
合成法
2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate can be synthesized using various methods, including the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-amino-4-chlorophenol in the presence of triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate is purified using column chromatography. Other methods of synthesis include the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-amino-4-chlorophenol in the presence of sodium bicarbonate, and the reaction of 2-(acetylamino)-4-chlorophenol with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of triethylamine.
科学的研究の応用
2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate has been extensively studied for its potential applications in scientific research. One of the main applications of 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells. 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate has also been studied for its potential applications in the treatment of inflammatory diseases, as it has been shown to have anti-inflammatory properties. Additionally, 2-(Acetylamino)-4-chlorophenyl 2-methoxy-5-methylbenzenesulfonate has been studied for its potential applications in the treatment of bacterial infections, as it has been shown to have antibacterial properties.
特性
分子式 |
C16H16ClNO5S |
|---|---|
分子量 |
369.8 g/mol |
IUPAC名 |
(2-acetamido-4-chlorophenyl) 2-methoxy-5-methylbenzenesulfonate |
InChI |
InChI=1S/C16H16ClNO5S/c1-10-4-6-15(22-3)16(8-10)24(20,21)23-14-7-5-12(17)9-13(14)18-11(2)19/h4-9H,1-3H3,(H,18,19) |
InChIキー |
LJGTWRCXYXAQDS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C |
正規SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 4-ethoxybenzenesulfonate](/img/structure/B245182.png)
![4-[(3,5-Dichloro-2-pyridinyl)oxy]phenyl 3,4-dimethoxybenzenesulfonate](/img/structure/B245183.png)
![Ethyl 4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B245223.png)

![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245308.png)
![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245310.png)
![1-[(5-tert-butyl-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245312.png)
![1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245314.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B245316.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245318.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245320.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B245321.png)

